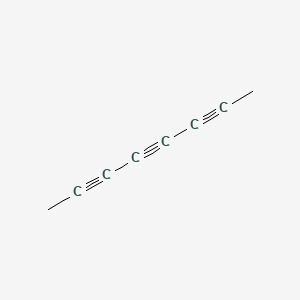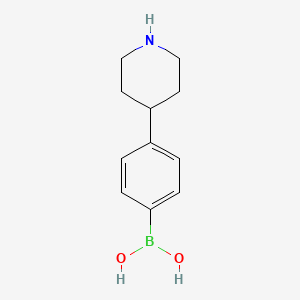![molecular formula C6H12N4O4 B14759922 5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane CAS No. 262-38-4](/img/structure/B14759922.png)
5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[84003,8]tetradecane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane typically involves multi-step organic reactions. The process begins with the formation of intermediate compounds that contain the necessary functional groups. These intermediates undergo cyclization reactions under controlled conditions to form the final tricyclic structure. Common reagents used in these reactions include hydrazine derivatives and oxygen-containing compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms.
Scientific Research Applications
5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple oxygen and nitrogen atoms allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6,8,9,10-Hexaoxa-1,3,5,7-tetraarsatricyclo[3.3.1.1]decane
- 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Uniqueness
5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane is unique due to its specific arrangement of oxygen and nitrogen atoms within a tricyclic framework. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
262-38-4 |
|---|---|
Molecular Formula |
C6H12N4O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5,6,12,13-tetraoxa-1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradecane |
InChI |
InChI=1S/C6H12N4O4/c1-7-3-11-13-5-9(7)2-10-6-14-12-4-8(1)10/h1-6H2 |
InChI Key |
OZUKWYCXDIYAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1N2COOCN2CN3N1COOC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


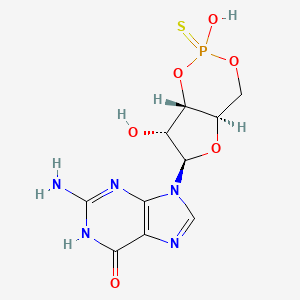
![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)

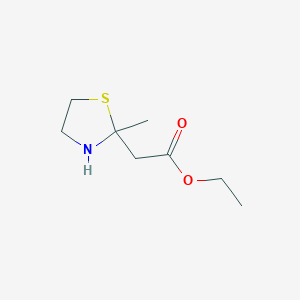
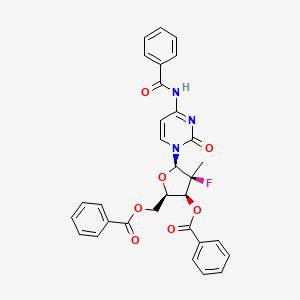
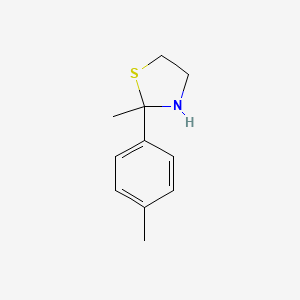
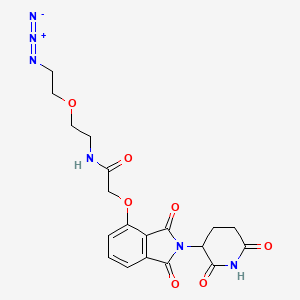

![N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14759885.png)
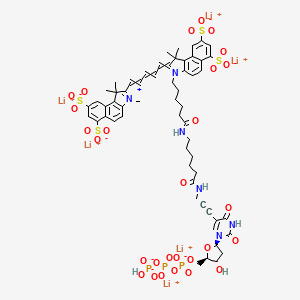
![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)
